CYP4Z1 Inhibition Fingerprint
5‑Benzyl‑4‑(2‑methoxyethyl)‑4H‑1,2,4‑triazole‑3‑thiol exhibits measurable inhibition of human cytochrome P450 4Z1 (CYP4Z1) in a cell‑based assay, with a reported IC₅₀ of 7.20 × 10³ nM (7.2 µM) [1]. CYP4Z1 is a breast‑cancer‑associated enzyme that is not commonly targeted by standard triazole‑3‑thiol scaffolds [2]. In contrast, closely related 4‑alkyl/aryl‑5‑aryl‑4H‑1,2,4‑triazole‑3‑thiols, such as those described in hypoglycemic agent studies, show no documented activity against CYP4Z1 [3]. The unique combination of the benzyl and 2‑methoxyethyl substituents in the target compound appears to confer this selective inhibitory profile.
| Evidence Dimension | CYP4Z1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.20 × 10³ nM (7.2 µM) |
| Comparator Or Baseline | Closest structural analogs (e.g., 4‑alkyl‑5‑aryl‑4H‑1,2,4‑triazole‑3‑thiols) show no reported CYP4Z1 inhibition |
| Quantified Difference | Not quantifiable; activity is absent in comparator class |
| Conditions | Human HepG2 cell membranes transduced with lentiviral vector, using luciferin‑benzyl ether as substrate [1] |
Why This Matters
Procurement of this specific compound enables CYP4Z1‑targeted investigations that are not feasible with generic triazole‑3‑thiols.
- [1] BindingDB. Entry BDBM50527961 (CHEMBL4435658) for 5‑benzyl‑4‑(2‑methoxyethyl)‑4H‑1,2,4‑triazole‑3‑thiol. View Source
- [2] CYP4Z1 (Cytochrome P450 Family 4 Subfamily Z Member 1) Gene Information. CTDBase. View Source
- [3] 4‑Alkyl‑5‑aryl‑4H‑1,2,4‑triazole‑3‑thiols as hypoglycemic agents. J. Med. Chem. 2002;45(11):2293‑2301. View Source
